5-(4-(Methylthio)phenyl)isoxazol-3-amine
Description
Significance of the Isoxazole (B147169) Core in Medicinal Chemistry and Chemical Biology Research
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone structural motif in the fields of medicinal chemistry and chemical biology. sphinxsai.com Its significance stems from the unique electronic and steric properties that allow isoxazole-containing compounds to engage in various intermolecular interactions, such as hydrogen bonding and pi-stacking, making them effective for binding to biological targets like enzymes and receptors. sphinxsai.com The isoxazole nucleus is found in numerous compounds that exhibit a wide spectrum of biological activities and therapeutic potential. doi.orgaksci.com
In academic and pharmaceutical research, the isoxazole scaffold is recognized for its role in the development of agents with diverse pharmacological properties. doi.org These include applications as anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective agents. doi.orgwikipedia.org The versatility of the isoxazole ring allows for structural modifications that can enhance bioactivity and selectivity, making it an attractive candidate in drug discovery. doi.org The integration of an isoxazole ring into a molecule can lead to improved physicochemical and pharmacokinetic profiles. sphinxsai.com Numerous isoxazole derivatives have been investigated for their potential to treat a range of diseases, from infections to cancer and neurodegenerative disorders. doi.org
The broad utility of the isoxazole core is demonstrated by its presence in several commercially available drugs, such as the COX-2 inhibitor valdecoxib, the antibiotic flucloxacillin, and the anticonvulsant zonisamide. researchgate.net Research continues to uncover new applications for isoxazole derivatives, driven by the development of novel synthetic strategies that facilitate the creation of a wide array of complex and bioactive molecules. doi.orgorganic-chemistry.org
Table 1: Documented Biological Activities of Isoxazole Derivatives
| Biological Activity | Description |
|---|---|
| Anticancer | Compounds have shown cytotoxic activity against various cancer cell lines, often by inhibiting tubulin polymerization or specific kinases. doi.orgnih.govnih.gov |
| Anti-inflammatory | Derivatives have been developed as potent anti-inflammatory agents, notably as inhibitors of enzymes like COX-2. sphinxsai.comdoi.org |
| Antimicrobial | The isoxazole core is found in many antibacterial and antifungal agents, including beta-lactamase-resistant antibiotics. sphinxsai.com |
| Antiviral | Certain isoxazole derivatives have been evaluated for their activity against a range of viruses. sphinxsai.com |
| Neuroprotective | The scaffold is explored for its potential in developing therapies for neurodegenerative disorders. doi.org |
| Anticonvulsant | Marketed drugs containing the isoxazole ring, such as zonisamide, are used to treat epilepsy. researchgate.net |
Overview of 5-(4-(Methylthio)phenyl)isoxazol-3-amine within Isoxazole Derivative Research
The compound this compound is a specific derivative within the broader class of isoxazole compounds studied in chemical research. Structurally, it belongs to the 3-amino-5-arylisoxazole family, featuring an amine group at the 3-position and a 4-(methylthio)phenyl group at the 5-position of the isoxazole ring.
This particular molecule is identified by the CAS Number 1368414-56-5. aksci.com Currently, this compound is available commercially as a research chemical, intended for research and development purposes. aksci.com Its availability facilitates its use as a building block or intermediate in the synthesis of more complex molecules for various research applications, particularly in medicinal chemistry and drug discovery. organic-chemistry.org
While specific studies detailing the biological activities or dedicated synthesis of this compound are not extensively documented in publicly available literature, the general class of 3-amino-5-arylisoxazoles is of significant interest. The synthesis of this structural motif can be challenging, with reaction conditions such as pH and temperature being key factors in determining the regioselectivity to yield the desired 3-amino isomer over the 5-amino counterpart. organic-chemistry.org General methods for synthesizing 3-aminoisoxazoles often involve the reaction of β-ketonitriles with hydroxylamine (B1172632) under controlled conditions, where weakly basic media can favor the formation of the 3-amino regioisomer. doi.orgorganic-chemistry.org The study of such derivatives is crucial as the positioning of the amino group on the isoxazole ring can significantly impact the compound's biological and pharmacological properties. nih.gov
Table 2: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1368414-56-5 |
| Molecular Formula | C10H10N2OS |
| Molecular Weight | 206.26 g/mol |
| Purity Specification | ≥97% (as per research chemical suppliers) aksci.com |
Historical Context of Isoxazole Synthesis and Applications in Research
The history of isoxazole chemistry dates back to the late 19th and early 20th centuries. The isoxazole ring structure was first correctly identified by Ludwig Claisen in 1888, and he later published the first synthesis of the parent compound, isoxazole, in 1903. unifi.it This initial synthesis involved the oximation of propargylaldehyde acetal. aksci.com A significant advancement in the field came from the work of Quilico between 1930 and 1946, who extensively studied the synthesis of the isoxazole ring system via the 1,3-dipolar cycloaddition of nitrile oxides with unsaturated compounds. unifi.it This method remains a fundamental and widely used approach for constructing the isoxazole core. wikipedia.org
Over the decades, numerous synthetic routes to isoxazoles have been developed, reflecting the compound's growing importance. sphinxsai.com Early methods often involved the condensation of hydroxylamine with 1,3-dicarbonyl compounds or their equivalents. wikipedia.org The Claisen isoxazole synthesis, which involves the condensation of β-keto esters with hydroxylamine, is a classic example, though it can lead to mixtures of isomers (isoxazolin-3-ones and isoxazolin-5-ones) depending on the reaction conditions. youtube.com
Modern organic synthesis has introduced a variety of sophisticated and efficient methods for preparing isoxazoles. organic-chemistry.org These include transition metal-catalyzed reactions, such as palladium-catalyzed four-component couplings and gold-catalyzed cycloisomerizations of α,β-acetylenic oximes. organic-chemistry.org Copper-catalyzed cycloadditions of alkynes with in-situ generated nitrile oxides have also become a reliable method for producing 3,5-disubstituted isoxazoles with high regioselectivity. organic-chemistry.orgnih.gov These advanced synthetic strategies have not only improved the efficiency and scope of isoxazole synthesis but have also enabled the creation of more complex and functionally diverse derivatives for application in drug discovery and materials science. wikipedia.orgorganic-chemistry.org
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2OS |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
5-(4-methylsulfanylphenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C10H10N2OS/c1-14-8-4-2-7(3-5-8)9-6-10(11)12-13-9/h2-6H,1H3,(H2,11,12) |
InChI Key |
DWYLTKKBSAXBGX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=NO2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 5-(4-(Methylthio)phenyl)isoxazol-3-amine and Related Structures
Traditional methods for synthesizing the isoxazole (B147169) scaffold provide a foundational framework for obtaining compounds like this compound. These routes often involve cyclization, cycloaddition, and multi-component reactions.
A classical and straightforward method for forming the isoxazole ring is the reaction of an α,β-unsaturated ketone (chalcone) with hydroxylamine (B1172632). researchgate.net This condensation-cyclization reaction typically proceeds by the initial formation of an oxime, followed by intramolecular cyclization and dehydration to yield the stable isoxazole ring. colab.ws For the synthesis of the target compound, a plausible precursor would be a chalcone (B49325) bearing a 4-(methylthio)phenyl group. The reaction of such α,β-unsaturated ketones with hydroxylamine hydrochloride can lead to the formation of the corresponding isoxazole derivatives. researchgate.net
Table 1: Example of Isoxazole Synthesis via Cyclization
| Precursor | Reagent | Conditions | Product | Ref |
|---|---|---|---|---|
| 1-Aryl-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one | Hydroxylamine hydrochloride, Sodium acetate | Glacial acetic acid, reflux | 3-Aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazole | researchgate.net |
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is one of the most versatile and widely employed methods for isoxazole synthesis. rsc.org This reaction involves the combination of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkyne or alkene. organic-chemistry.org The nitrile oxide can be generated in situ from various precursors, including aldoximes, hydroximoyl chlorides, or nitroalkanes. beilstein-journals.orgnih.gov
For the synthesis of this compound, a strategy could involve the [3+2] cycloaddition of 4-(methylthio)benzonitrile (B1583463) oxide with an alkyne bearing a protected amino group. Regioselectivity is a key consideration in this approach, as the reaction can potentially yield two different isomers. rsc.org However, the regiochemical outcome is often predictable based on the electronic and steric properties of the substituents on the nitrile oxide and the alkyne. Copper and ruthenium catalysts have been shown to improve yields and regioselectivity in these cycloadditions. beilstein-journals.org
Intramolecular [3+2] cycloadditions have also proven effective for creating complex, fused isoxazole ring systems in a single step with high efficiency. mdpi.comnih.gov
Multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and procedural simplicity, making them an attractive strategy for synthesizing complex molecules like isoxazoles from simple starting materials in a single pot. scielo.brresearchgate.net Several MCRs have been developed for the synthesis of isoxazole derivatives.
One common approach involves the reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride. researchgate.netnih.gov To synthesize a precursor for the target compound, 4-(methylthio)benzaldehyde (B43086) could be used as the aldehyde component. mdpi.com Another MCR strategy for synthesizing 5-aminoisoxazoles involves the reaction of malononitrile, hydroxylamine hydrochloride, and various aldehydes. nih.govscilit.com This method is particularly relevant as it directly installs the required amino group at the 5-position of the isoxazole ring.
Table 2: Multi-Component Reactions for Isoxazole Synthesis
| Components | Catalyst/Medium | Product Type | Ref |
|---|---|---|---|
| Aldehyde, Methyl acetoacetate, Hydroxylamine hydrochloride | Fruit juices (e.g., Cocos nucifera) | Substituted isoxazoles | researchgate.net |
| Malononitrile, Hydroxylamine hydrochloride, Aryl aldehydes | K2CO3/glycerol | 5-Amino-isoxazole-4-carbonitriles | nih.gov |
The synthesis of this compound necessitates starting materials that contain the 4-(methylthio)phenyl moiety. 4-Methylthiobenzaldehyde is a versatile precursor that can be used in various synthetic routes. For instance, it can be converted into the corresponding hydroximoyl chloride for subsequent [3+2] cycloaddition reactions. beilstein-journals.orgnih.gov It is also a key component in multi-component reactions that lead to isoxazole formation. researchgate.net One documented synthesis produces 3-Methyl-4-(4-(methylthio)benzylidene)isoxazol-5(4H)-one from 4-(methylthio)benzaldehyde, ethyl acetoacetate, and hydroxylamine, catalyzed by amine-functionalized cellulose (B213188). mdpi.com
4-Acetylthioanisole can be transformed into an α,β-unsaturated ketone through condensation with an appropriate aldehyde, which can then undergo cyclization with hydroxylamine. Alternatively, it can be converted into a terminal alkyne for use in [3+2] cycloaddition reactions.
Novel and Green Chemistry Approaches in Isoxazole Synthesis
In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for isoxazole synthesis. benthamdirect.com These approaches aim to reduce waste, avoid hazardous solvents, and minimize energy consumption.
Novel methods include the use of:
Microwave Irradiation: This technique significantly accelerates reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. organic-chemistry.orgbenthamdirect.com It has been successfully applied to three-component syntheses of isoxazoles. organic-chemistry.org
Ultrasonic Irradiation (Sonochemistry): Sonochemistry has emerged as a green alternative that enhances reaction efficiency and reduces energy use. mdpi.compreprints.orgresearchgate.net Ultrasound-assisted methods have been developed for multi-component reactions and catalytic systems in isoxazole synthesis, often using green solvents like water. mdpi.compreprints.org
Eco-friendly Catalysts and Solvents: There is a growing trend towards using biodegradable catalysts and environmentally benign solvents. nih.gov Examples include using fruit juices as catalysts or deep eutectic solvents like K2CO3/glycerol. researchgate.netnih.gov Reactions in aqueous media are also highly favored. beilstein-journals.orgnih.gov
These green methodologies are applicable to the various synthetic strategies discussed, offering more sustainable pathways to this compound and related compounds. mdpi.com
Derivatization Strategies of the Isoxazole Ring System and Methylthiophenyl Moiety
Derivatization is crucial for generating analogues with modified properties for structure-activity relationship studies. The structure of this compound offers several sites for chemical modification.
Isoxazole Ring: The isoxazole ring itself can undergo various transformations. One notable reaction is reductive ring-opening of the N-O bond, often achieved through catalytic hydrogenation (e.g., with Pd/C or Raney Ni), which converts the isoxazole into a β-enaminone. mdpi.com This intermediate is a versatile precursor for synthesizing other heterocyclic systems. mdpi.com The isoxazole ring can also undergo electrophilic substitution, although this can be challenging. Furthermore, ring-opening fluorination has been developed to convert isoxazoles into valuable fluorine-containing compounds. researchgate.net
3-Amino Group: The primary amino group at the 3-position is a key site for derivatization. It can readily undergo acylation, alkylation, sulfonylation, and diazotization reactions to introduce a wide range of functional groups. This allows for the synthesis of diverse amides, sulfonamides, and other derivatives. The synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid highlights the utility of the amino group in peptide synthesis. nih.gov
Methylthiophenyl Moiety: The methylthio group (-SMe) on the phenyl ring can be oxidized to the corresponding sulfoxide (B87167) (-SOMe) or sulfone (-SO2Me) using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). These transformations can significantly alter the electronic and steric properties of the molecule.
The combination of these derivatization strategies allows for the creation of a large library of compounds based on the this compound scaffold. mdpi.comlibretexts.org
Modifications at the Amino Group (C-3)
The amino group at the C-3 position of the isoxazole ring is a key nucleophilic center, readily participating in a variety of chemical reactions. These transformations are crucial for building more complex molecules and for modulating the compound's properties. Common modifications include acylation, alkylation, and the formation of urea (B33335) and thiourea (B124793) derivatives.
Acylation: The amino group can be acylated using acyl chlorides or anhydrides in the presence of a base to yield the corresponding N-acetylated isoxazoles. These reactions typically proceed smoothly, converting the primary amine into a secondary amide. For instance, reaction with acetyl chloride would yield N-(5-(4-(methylthio)phenyl)isoxazol-3-yl)acetamide.
Urea and Thiourea Formation: The reaction of 3-aminoisoxazoles with isocyanates or isothiocyanates provides a direct route to N-isoxazolyl ureas and thioureas, respectively. These reactions involve the nucleophilic attack of the amino group on the electrophilic carbon of the isocyanate or isothiocyanate.
Condensation Reactions: The amino group can also act as a nucleophile in condensation reactions. For example, it can react with activated enol ethers, such as diethyl ethoxymethylenemalonate, to form isoxazolyl enamines. These intermediates can sometimes undergo subsequent intramolecular cyclization to form fused heterocyclic systems like isoxazolo[3,4-d]pyrimidinones.
| Reactant | Reaction Type | Product Structure | Product Name |
|---|---|---|---|
| Acetyl Chloride (CH₃COCl) | Acylation | N-(5-(4-(methylthio)phenyl)isoxazol-3-yl)acetamide | |
| Phenyl Isocyanate (C₆H₅NCO) | Urea Formation | 1-(5-(4-(methylthio)phenyl)isoxazol-3-yl)-3-phenylurea | |
| Phenyl Isothiocyanate (C₆H₅NCS) | Thiourea Formation | 1-(5-(4-(methylthio)phenyl)isoxazol-3-yl)-3-phenylthiourea | |
| Diethyl ethoxymethylenemalonate | Condensation | Diethyl 2-(((5-(4-(methylthio)phenyl)isoxazol-3-yl)amino)methylene)malonate |
Modifications at the Phenyl Ring (C-5)
The phenyl ring attached to the C-5 position of the isoxazole is susceptible to electrophilic aromatic substitution. The directing effects of the substituents on the ring—the isoxazole and the methylthio group—govern the position of substitution. The methylthio group is an ortho-, para-directing and activating group. Since the para-position is occupied by the isoxazole ring, electrophilic attack is anticipated to occur at the positions ortho to the methylthio group (i.e., positions 3' and 5' of the phenyl ring).
Common electrophilic substitution reactions include:
Halogenation: Introduction of halogen atoms (e.g., Br, Cl) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: The introduction of a nitro group can be accomplished using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, though conditions must be carefully controlled to avoid oxidation of the methylthio group.
Friedel-Crafts Acylation/Alkylation: These reactions, catalyzed by Lewis acids, can introduce acyl or alkyl groups onto the phenyl ring. The reactivity, however, can be influenced by potential coordination of the Lewis acid with the heteroatoms in the parent molecule.
| Reactant | Reaction Type | Major Product Structure | Product Name |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Bromination | 5-(3-Bromo-4-(methylthio)phenyl)isoxazol-3-amine | |
| HNO₃/H₂SO₄ | Nitration | 5-(4-(Methylthio)-3-nitrophenyl)isoxazol-3-amine | |
| Acetyl Chloride / AlCl₃ | Friedel-Crafts Acylation | 1-(2-(3-Aminoisoxazol-5-yl)-5-(methylthio)phenyl)ethan-1-one |
Functionalization of the Methylthio Moiety
The sulfur atom in the methylthio (-SCH₃) group is readily oxidized to form the corresponding sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) derivatives. These transformations significantly alter the electronic properties of the molecule, as the sulfoxide and sulfone groups are strongly electron-withdrawing. This oxidation is a common strategy in medicinal chemistry to modify a compound's polarity, solubility, and metabolic stability.
Oxidation to Sulfoxide: Selective oxidation to the sulfoxide can be achieved using mild oxidizing agents such as sodium periodate (B1199274) (NaIO₄) or a stoichiometric amount of hydrogen peroxide (H₂O₂).
Oxidation to Sulfone: Stronger oxidizing agents, or an excess of reagents like hydrogen peroxide or potassium permanganate (B83412) (KMnO₄), will further oxidize the sulfoxide to the sulfone.
| Reagent | Oxidation State | Product Structure | Product Name |
|---|---|---|---|
| NaIO₄ or 1 eq. H₂O₂ | Sulfoxide | 5-(4-(Methylsulfinyl)phenyl)isoxazol-3-amine | |
| Excess H₂O₂ or KMnO₄ | Sulfone | 5-(4-(Methylsulfonyl)phenyl)isoxazol-3-amine |
Reaction Mechanisms and Stereochemical Considerations in Isoxazole Formation
The synthesis of the 3-aminoisoxazole (B106053) core is a foundational aspect of its chemistry. A prevalent and reliable method involves the reaction of a β-ketonitrile with hydroxylamine. The mechanism of this reaction is noteworthy for its dependence on reaction conditions, which can dictate the regiochemical outcome.
The key precursor for this compound would be 3-(4-(methylthio)phenyl)-3-oxopropanenitrile. This precursor contains two electrophilic sites: a ketone carbonyl and a nitrile carbon. Hydroxylamine (NH₂OH) can, in principle, attack either site.
Attack at the Nitrile (Pathway A): Under neutral to slightly acidic conditions (pH < 8), hydroxylamine preferentially attacks the nitrile carbon. This is followed by an intramolecular cyclization where the newly formed amidoxime's oxygen atom attacks the ketone carbonyl. Subsequent dehydration leads to the formation of the 3-aminoisoxazole ring.
Attack at the Ketone (Pathway B): Under basic conditions (pH > 8), hydroxylamine tends to attack the more reactive ketone carbonyl first, forming an oxime intermediate. This is followed by intramolecular attack of the oxime's nitrogen atom on the nitrile carbon, which, after tautomerization and dehydration, yields the isomeric 5-aminoisoxazole.
For the synthesis of the target compound, 3-aminoisoxazole , Pathway A is the desired route. Therefore, careful control of pH is essential to ensure high regioselectivity.
Stereochemical Considerations: The formation of the aromatic isoxazole ring from acyclic precursors eliminates any stereocenters involved in the cyclization process. Therefore, stereochemistry is not a factor in the final heterocyclic product, assuming the starting materials are achiral. The primary challenge is controlling the regioselectivity of the cyclization to obtain the desired 3-amino-5-phenyl substitution pattern rather than the 5-amino-3-phenyl isomer.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidation of Key Structural Features for Biological Activity of Isoxazole (B147169) Derivatives
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structure that serves as a cornerstone in medicinal chemistry due to its wide array of biological activities. nih.govnih.gov The unique structural and electronic properties of this scaffold are pivotal to its function and its ability to interact with biological targets. nih.gov
A fundamental aspect of the isoxazole ring's reactivity and biological activity is its aromatic character combined with a relatively weak nitrogen-oxygen bond. nih.gov This bond can be susceptible to cleavage under certain physiological or reaction conditions, which can be a crucial factor in the mechanism of action for some derivatives. nih.gov The electron-rich nature of the aromatic isoxazole ring also allows for various intermolecular interactions, which are key to its binding with biological macromolecules. ptfarm.pl
The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole core. The ability to modify the ring at its various positions allows for the fine-tuning of its pharmacological properties. nih.gov Generally, isoxazole-containing compounds are classified based on the substitution pattern on the heterocyclic ring, which significantly influences their biological effects.
Key structural features essential for the biological activity of isoxazole derivatives can be summarized as:
The Isoxazole Core: The five-membered ring itself is a critical pharmacophore. Its planar and aromatic nature facilitates stacking interactions with biological targets.
Substituent Positions: The points of attachment of various functional groups on the isoxazole ring (positions 3, 4, and 5) are crucial in determining the compound's potency and selectivity.
Nature of Substituents: The electronic and steric properties of the substituents play a significant role in the molecule's interaction with receptors and enzymes.
Impact of Substituents on Pharmacological Profiles in Preclinical Studies
Preclinical research on isoxazole derivatives has demonstrated that the strategic placement of different substituents on the isoxazole ring system can dramatically alter their pharmacological profiles, including potency, selectivity, and pharmacokinetic properties. nih.govnih.gov Structure-activity relationship (SAR) studies have been instrumental in guiding the optimization of these compounds for various therapeutic targets.
For instance, in the development of ataxia telangiectasia mutated and Rad3-related (ATR) kinase inhibitors, the isoxazole scaffold was chosen for its favorable selectivity profile. mdpi.com The phenyl ring attached to the isoxazole was identified as extending into a specific region of the ATP binding site. mdpi.com Researchers hypothesized that introducing amines at the para-position of this phenyl ring could enhance binding affinity and improve aqueous solubility. mdpi.com This led to the synthesis of analogues where an N-methylbenzylamine group at the para-position resulted in a significant improvement in both biochemical and cellular potency compared to the unsubstituted parent compound. mdpi.com
In another study focusing on FXR agonists, modifications on a central isoxazole core were explored. It was found that the nature and position of nonacidic substituents on a terminal aromatic ring significantly influenced efficacy. Specifically, para-substituted derivatives demonstrated comparable or superior efficacy to the reference compound GW4064 in a SRC-1 recruitment assay. nih.gov
The following table summarizes findings from various preclinical studies on the impact of substituents on the activity of isoxazole derivatives.
| Isoxazole Core/Derivative | Substituent and Position | Observed Impact on Pharmacological Profile |
| Phenyl-isoxazole | Amines at the para-position of the phenyl ring | Improved binding affinity and aqueous solubility for ATR kinase inhibition. mdpi.com |
| Isoxazole-based FXR agonists | Para-substituted nonacidic groups on the terminal aromatic ring | Showed comparable efficacy to the reference compound GW4064. nih.gov |
| 5-phenylisoxazole-3-carboxylic acids | Cyano group at the 3-position of the phenyl moiety | Preferred substitution pattern for xanthine (B1682287) oxidase inhibition. nih.gov |
| 5-phenylisoxazole-3-carboxylic acids | Nitro group at the 3-position of the phenyl moiety | General reduction of inhibitory potency against xanthine oxidase. nih.gov |
Conformational Analysis and Bioactive Conformations of 5-(4-(Methylthio)phenyl)isoxazol-3-amine
A detailed conformational analysis of the specific compound this compound is not extensively available in the reviewed scientific literature. However, insights into its likely bioactive conformation can be inferred from computational studies and crystal structure analyses of closely related 5-phenylisoxazole (B86612) derivatives.
For many 5-phenylisoxazole compounds, a key conformational feature is the relative orientation of the phenyl and isoxazole rings. X-ray crystallography studies on derivatives such as ethyl 5-phenylisoxazole-3-carboxylate have shown that the phenyl and isoxazole rings are nearly coplanar. This planarity suggests a conjugated system that may be important for receptor binding, facilitating favorable stacking interactions.
In the case of this compound, it is probable that the phenyl and isoxazole rings also adopt a relatively planar conformation to maximize electronic conjugation. The primary points of conformational flexibility would be the rotation around the bond connecting the phenyl ring to the isoxazole ring and the rotation of the methyl group of the methylthio substituent.
Computational modeling, such as that performed on other complex heterocyclic systems, can predict the most stable conformers. For a related compound, 5-amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile, quantum mechanical calculations were used to identify the lowest energy rotamers resulting from internal rotation around C–N and C–S bonds. A similar approach for this compound would likely involve assessing the rotational barrier of the methylthio group and the amino group to identify the most stable, low-energy conformations that are likely to be biologically active. The bioactive conformation is ultimately the specific three-dimensional shape that a molecule adopts when it binds to its biological target to elicit a response.
Rational Design Strategies for Novel this compound Analogues
The rational design of novel analogues of this compound is guided by structure-activity relationship (SAR) data and an understanding of the target's binding site. The goal is to systematically modify the lead compound to enhance its potency, selectivity, and pharmacokinetic properties.
One primary strategy involves bioisosteric replacement, where functional groups are swapped with other groups that have similar physical or chemical properties. For the methylthio (-SCH3) group, potential bioisosteres could include methoxy (B1213986) (-OCH3), methylamino (-NHCH3), or even a trifluoromethyl (-CF3) group to explore different electronic and lipophilic characteristics at the para-position of the phenyl ring.
Structure-based drug design is another powerful approach, assuming the three-dimensional structure of the biological target is known. Molecular docking simulations can be used to predict how newly designed analogues of this compound might bind to the active site. This computational method allows for the in-silico screening of virtual libraries of compounds, prioritizing those with the most promising predicted binding energies and interaction patterns for synthesis and biological testing. For example, docking studies on other isoxazole derivatives have been used to understand how substituents interact with key residues in the binding pocket, guiding further optimization. nih.gov
Another key design strategy focuses on optimizing polar interactions between the inhibitor and the target's ATP binding site. As demonstrated in the development of ATR kinase inhibitors with a phenylisoxazole core, adding groups capable of forming hydrogen bonds, such as amines, can significantly improve binding affinity. mdpi.com For this compound, modifications to the 3-amino group or the introduction of polar functions on the phenyl ring could be explored to enhance interactions with the target protein.
Furthermore, fragment-based drug design could be employed. Here, smaller chemical fragments that bind to the target are identified and then grown or linked together to create more potent lead compounds. The 5-(4-(methylthio)phenyl)isoxazol core could serve as a starting fragment to be elaborated upon.
Finally, quantitative structure-activity relationship (QSAR) studies can be used to build mathematical models that correlate the chemical structure of analogues with their biological activity. These models can then be used to predict the activity of yet-to-be-synthesized compounds, thereby streamlining the design process for novel analogues of this compound. nih.gov
Computational and Theoretical Studies
Molecular Docking Investigations of 5-(4-(Methylthio)phenyl)isoxazol-3-amine and Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule drug candidate to its protein target.
Ligand-Protein Interaction Analysis
For a molecule such as this compound, a typical ligand-protein interaction analysis would involve docking it into the active site of a relevant biological target. For instance, isoxazole (B147169) derivatives have been investigated as inhibitors of enzymes like carbonic anhydrase and cyclooxygenases (COX). The analysis would identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein. The 3-amino group and the isoxazole ring's oxygen and nitrogen atoms would be expected to participate in hydrogen bonding, while the phenyl and methylthio groups would likely engage in hydrophobic and other non-covalent interactions.
Binding Affinity Predictions
Following the determination of the binding pose, a scoring function is used to estimate the binding affinity, often expressed in terms of a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and potentially more potent inhibitor. For example, in a study of isoxazole derivatives as carbonic anhydrase inhibitors, the computed binding energies for the most promising compounds were in the range of -12 to -13.5 kcal/mol. Similar calculations for this compound would provide a quantitative prediction of its inhibitory potential against various targets.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule. These calculations can provide insights into its stability, reactivity, and spectroscopic properties. A common approach involves geometry optimization of the molecule's structure followed by the calculation of various molecular orbitals and electronic descriptors.
Key parameters that would be calculated for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Additionally, the molecular electrostatic potential (MEP) map would be generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A 3D-QSAR model, for example, would correlate the inhibitory activity of a set of isoxazole derivatives with their 3D properties, such as steric and electrostatic fields.
To develop a QSAR model for a series including this compound, the biological activities (e.g., IC50 values) of a range of structurally related compounds would be required. The resulting model could then be used to predict the activity of new, unsynthesized derivatives and to identify the key structural features that contribute to their potency.
Molecular Dynamics Simulations to Elucidate Receptor Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. An MD simulation of the this compound-protein complex would reveal the stability of the binding pose predicted by molecular docking and the flexibility of the ligand and protein.
By simulating the movements of atoms and molecules over a period of time (typically nanoseconds), MD can provide a more realistic picture of the binding event. Analysis of the simulation trajectory can reveal important information about the persistence of key interactions, the role of water molecules in the binding site, and conformational changes in the protein upon ligand binding. This detailed understanding can be invaluable for the rational design of improved inhibitors.
Pharmacological Research and Biological Evaluation Non Clinical
In Vitro Studies on Biological Targets and Pathways
Enzyme Inhibition Assays (e.g., Cyclooxygenase (COX), Lipoxygenase (LOX), α-amylase, α-glucosidase)
No studies detailing the inhibitory activity of 5-(4-(Methylthio)phenyl)isoxazol-3-amine against cyclooxygenase (COX), lipoxygenase (LOX), α-amylase, or α-glucosidase enzymes were identified. While research exists on other isoxazole (B147169) derivatives as inhibitors of these enzymes, this specific data is not available for the target compound.
Receptor Binding and Modulation Studies (e.g., AMPA Receptors, GABA Activity)
There is no available research on the binding affinity or modulatory effects of this compound on AMPA receptors or its activity related to GABA.
Cellular Assays (e.g., Antiproliferative, Antimicrobial, Anti-inflammatory in cell lines)
No cellular assay data was found that would describe the antiproliferative, antimicrobial, or anti-inflammatory properties of this compound in any cell line.
In Vivo Animal Model Studies for Biological Activity
Evaluation of Efficacy in Disease Models (e.g., inflammation, infection, cancer models in animals)
No in vivo studies using animal models to evaluate the efficacy of this compound in inflammation, infection, or cancer have been published in the reviewed literature.
In Vivo Mechanism of Action Elucidation
As there are no in vivo efficacy studies, there is consequently no research available elucidating the in vivo mechanism of action for this compound.
Metabolism Studies in Research Models
Comprehensive metabolism studies are crucial for characterizing the disposition of a compound in biological systems. This includes evaluating its stability in the presence of metabolic enzymes and identifying the resulting metabolites. However, at present, there is a lack of publicly available scientific literature detailing specific in vitro microsomal stability or in vivo animal metabolism studies conducted on this compound.
While research exists on the metabolism of other isoxazole-containing compounds, direct extrapolation of those findings to this compound would be speculative without specific experimental data for this compound. The metabolic fate of a molecule is highly dependent on its unique structure, including the nature and position of its substituents. Therefore, dedicated studies are required to elucidate the metabolic pathways of this compound.
Table 1: Summary of Available Metabolism Data for this compound
| Study Type | Research Model | Findings |
|---|---|---|
| In vitro Microsomal Stability | Not specified in available literature | No data available |
| In vivo Animal Metabolism | Not specified in available literature | No data available |
Selectivity and Polypharmacology Profiling
Selectivity profiling is essential to understand the specific biological targets of a compound, while polypharmacology investigates its potential to interact with multiple targets. This information helps in assessing the therapeutic potential and potential for off-target effects.
Similar to the metabolism data, there is no specific information in the public domain regarding the selectivity and polypharmacology profile of this compound. Kinase screening panels and other broad target-based assays are typically employed to determine the selectivity of a compound. The absence of such published data for this compound means its specific molecular targets and potential off-target interactions remain uncharacterized.
Table 2: Summary of Selectivity and Polypharmacology Data for this compound
| Profiling Method | Targets Screened | Findings |
|---|---|---|
| Kinase Selectivity Panel | Not specified in available literature | No data available |
| Broad Ligand Binding Panel | Not specified in available literature | No data available |
Advanced Characterization and Analytical Methodologies in Research
Spectroscopic Analysis (Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS)) for Structural Elucidation and Purity Assessment
Spectroscopic methods are fundamental in determining the molecular structure of organic compounds.
Fourier-Transform Infrared (FT-IR) Spectroscopy is utilized to identify the functional groups present in a molecule. For isoxazole (B147169) derivatives, characteristic absorption bands are expected. For instance, in related compounds like 3,5-diphenyl isoxazole, FT-IR spectra show characteristic peaks for aromatic C-H stretching around 3047 cm⁻¹, C=N stretching near 1570 cm⁻¹, C=C stretching around 1488 cm⁻¹, and N-O stretching at approximately 1404 cm⁻¹. rjpbcs.com For a compound like 5-(4-(Methylthio)phenyl)isoxazol-3-amine, one would anticipate peaks corresponding to the N-H stretching of the amine group, aromatic C-H stretching, C=N and C=C stretching of the isoxazole and phenyl rings, N-O stretching of the isoxazole ring, and C-S stretching of the methylthio group.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR spectroscopy for a related compound, 3,5-diphenyl isoxazole, shows a singlet for the isoxazole proton (=CH) at δ 6.562 ppm and a multiplet for the aromatic protons in the range of δ 7.342-7.826 ppm. rjpbcs.com For this compound, one would expect to see distinct signals for the protons of the phenyl ring, a signal for the isoxazole ring proton, a signal for the methyl protons of the methylthio group, and a broad signal for the amine protons.
¹³C NMR spectroscopy is used to determine the number and types of carbon atoms. In a study of para-substituted 3-phenylisoxazoles, the chemical shifts of the isoxazole ring carbons were reported and analyzed. nih.gov For the target compound, distinct signals would be expected for the carbons of the phenyl and isoxazole rings, as well as for the methyl carbon of the methylthio group.
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. The electron ionization mass spectrum of 3,5-diphenyl isoxazole, for example, shows a molecular ion peak [M+] at m/z 221.25, corresponding to its molecular weight. rjpbcs.com For this compound, the expected molecular ion peak would correspond to its molecular formula, C₁₀H₁₀N₂OS.
| Technique | Expected Observations for this compound (based on analogs) | Reference Compound Example | Observed Data for Reference Compound |
|---|---|---|---|
| FT-IR | N-H stretch, Aromatic C-H stretch, C=N stretch, C=C stretch, N-O stretch, C-S stretch | 3,5-Diphenyl isoxazole rjpbcs.com | 3047 cm⁻¹ (Aromatic C-H), 1570 cm⁻¹ (C=N), 1488 cm⁻¹ (C=C), 1404 cm⁻¹ (N-O) |
| ¹H NMR | Signals for phenyl protons, isoxazole proton, methyl protons, and amine protons | 3,5-Diphenyl isoxazole rjpbcs.com | δ 6.562 (s, 1H, =CH), 7.342-7.826 (m, 10H, Ar-H) |
| MS | Molecular ion peak corresponding to C₁₀H₁₀N₂OS | 3,5-Diphenyl isoxazole rjpbcs.com | m/z 221.25 [M+] |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of molecular structure, including bond lengths, bond angles, and conformation. For example, the crystal structure of ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate has been determined, revealing that the asymmetric unit contains two nearly coplanar molecules where the dihedral angles between the benzene (B151609) and isoxazole rings are 1.76(9)° and 5.85(8)°. nih.gov
| Parameter | Example Compound: Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate nih.gov |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.591 (2) |
| b (Å) | 11.303 (4) |
| c (Å) | 13.818 (4) |
| α (°) | 88.155 (4) |
| β (°) | 87.008 (4) |
| γ (°) | 86.233 (4) |
| Volume (ų) | 1181.0 (6) |
The study of crystal packing reveals how molecules are arranged in the solid state, which is governed by intermolecular interactions. Hirshfeld surface analysis is a computational method used to visualize and quantify these interactions. nih.govnih.gov In the crystal structure of ethyl 5-phenylisoxazole-3-carboxylate, Hirshfeld surface analysis was used to explore the weak intermolecular interactions. researchgate.net The analysis showed that H···H interactions were the most significant, contributing to 41% of the Hirshfeld surface, followed by C···H (23.2%) and O···H (18.7%) contacts. nih.govresearchgate.net This type of analysis for this compound would be crucial in understanding the role of the amino and methylthio groups in directing the solid-state architecture through hydrogen bonding and other weak interactions.
Chromatographic Methods for Purification and Analysis (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of chemical compounds.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of isoxazole derivatives. A reverse-phase HPLC method can be employed, often using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like formic or phosphoric acid to improve peak shape. sielc.com HPLC coupled with mass spectrometry (HPLC-MS/MS) is a powerful tool for quantitative analysis, as demonstrated in a pharmacokinetics study of a new isoxazole derivative. vedomostincesmp.ru
Gas Chromatography (GC) can also be used for the analysis of volatile and thermally stable isoxazole derivatives. The choice between HPLC and GC would depend on the volatility and thermal stability of this compound and its potential impurities.
Future Research Directions and Potential Applications
Development of Novel Analogues with Enhanced Biological Potency or Selectivity
A significant avenue for future research lies in the rational design and synthesis of novel analogues of 5-(4-(methylthio)phenyl)isoxazol-3-amine. The goal of these efforts would be to enhance biological potency against specific targets and to improve selectivity, thereby minimizing off-target effects. Structure-activity relationship (SAR) studies will be pivotal in guiding the modification of the core structure. For instance, research on other isoxazole-containing compounds, such as N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives, has demonstrated that modifications to the substituents on the isoxazole (B147169) and phenyl rings can lead to highly potent and selective inhibitors of targets like FMS-like tyrosine kinase 3 (FLT3). nih.gov
Future synthetic campaigns could explore:
Modification of the methylthio group: Oxidation to the corresponding sulfoxide (B87167) or sulfone could alter the electronic properties and hydrogen bonding capacity of the molecule, potentially leading to enhanced interactions with biological targets.
Substitution on the phenyl ring: Introduction of various electron-donating or electron-withdrawing groups could modulate the pharmacokinetic and pharmacodynamic properties of the compound.
Derivatization of the 3-amino group: Acylation, alkylation, or incorporation into larger heterocyclic systems could provide access to a diverse range of analogues with potentially improved biological activities. For example, novel 3-(3-phenyl-isoxazol-5-yl) or 3-[(3-phenyl-isoxazol-5-yl)amino] substituted 4(3H)-quinazolinone derivatives have been synthesized and shown to possess antineoplastic activity. nih.gov
The following table outlines potential modifications and their expected impact:
| Modification Site | Proposed Change | Potential Impact |
| Methylthio group | Oxidation to sulfoxide/sulfone | Altered polarity and hydrogen bonding |
| Phenyl ring | Introduction of halogens | Increased lipophilicity, potential for halogen bonding |
| Phenyl ring | Addition of hydroxyl or methoxy (B1213986) groups | Altered solubility and potential for hydrogen bonding |
| 3-Amino group | Acylation or urea (B33335) formation | Increased molecular weight and potential for new interactions |
Exploration of New Therapeutic Areas (Preclinical Research)
While the initial therapeutic focus for isoxazole derivatives has often been in oncology and inflammatory diseases, the unique structural features of this compound warrant a broader preclinical screening effort. nih.gov The isoxazole moiety is present in a number of approved drugs with diverse mechanisms of action.
Future preclinical research should investigate the potential of this compound and its novel analogues in therapeutic areas such as:
Neurodegenerative diseases: The ability of small molecules to modulate protein aggregation or neuroinflammation could be of significant interest.
Infectious diseases: The isoxazole ring is a component of some antimicrobial agents, and screening against a panel of bacterial and fungal pathogens may reveal new therapeutic opportunities.
Metabolic disorders: The potential to interact with key enzymes or receptors involved in metabolic pathways could be explored.
Preclinical studies would involve a battery of in vitro and in vivo models to assess efficacy and establish a preliminary safety profile. For instance, the discovery of 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate as a potential inhibitor of the Wnt/β-catenin pathway highlights how structural optimization of an isoxazole-containing lead can yield potent and selective agents for diseases like colorectal cancer. nih.gov
Application as Chemical Probes for Target Validation
Well-characterized, potent, and selective analogues of this compound could serve as valuable chemical probes for target validation. A chemical probe is a small molecule that can be used to study the function of a specific protein in cells and organisms. By developing a probe based on this scaffold, researchers could elucidate the biological role of its molecular target and validate it for therapeutic intervention.
The development of a suitable chemical probe would require:
High potency and selectivity for the target of interest.
Demonstrated engagement with the target in cellular assays.
A structurally similar, but biologically inactive, negative control.
Integration of Computational and Experimental Approaches for Accelerated Discovery
To accelerate the discovery and optimization of lead compounds derived from this compound, a close integration of computational and experimental approaches will be essential. In silico techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling can guide the design of new analogues and prioritize them for synthesis. mdpi.com
For example, molecular docking studies could be used to predict the binding mode of this compound and its analogues to the active site of a target protein. This information can then be used to design new molecules with improved binding affinity. The synthesis and biological evaluation of these computationally designed compounds would then provide feedback to refine the in silico models, creating a synergistic discovery cycle.
Green Chemistry Aspects in Scalable Synthesis Research
As promising lead compounds emerge, the development of environmentally friendly and scalable synthetic routes will be crucial for their eventual translation. Future research in this area should focus on the principles of green chemistry to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.
Several green chemistry approaches have been reported for the synthesis of isoxazole derivatives. researchgate.net These include:
One-pot, multi-component reactions: These reactions combine multiple starting materials in a single step to form the desired product, reducing the number of purification steps and minimizing solvent waste. nih.govresearchgate.net
Use of eco-friendly solvents: Replacing traditional volatile organic solvents with water or other green alternatives can significantly reduce the environmental impact of the synthesis. researchgate.net
Catalysis: The use of reusable solid-supported catalysts can simplify product purification and reduce waste. Amine-functionalized cellulose (B213188) has been employed as a catalyst in the three-component reaction to form 3,4-disubstituted isoxazol-5(4H)-one heterocycles. mdpi.com
The following table summarizes some green chemistry approaches applicable to isoxazole synthesis:
| Green Chemistry Principle | Application in Isoxazole Synthesis |
| Atom Economy | One-pot, multi-component reactions |
| Safer Solvents and Auxiliaries | Use of water as a solvent |
| Catalysis | Employment of reusable solid catalysts |
| Design for Energy Efficiency | Room temperature reactions |
By embracing these future research directions, the scientific community can systematically explore the therapeutic potential of this compound and its derivatives, potentially leading to the development of novel medicines for a range of human diseases.
Q & A
Q. What are the recommended synthetic routes for preparing 5-(4-(Methylthio)phenyl)isoxazol-3-amine, and how can purity be optimized?
The compound can be synthesized via cyclization reactions involving substituted phenyl precursors and isoxazole-forming reagents. A typical method involves reacting a thiol-containing phenyl intermediate (e.g., 4-(methylthio)phenyl derivatives) with a nitrile oxide or via 1,3-dipolar cycloaddition to form the isoxazole core. For purity optimization:
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should be monitored?
- <sup>1</sup>H/<sup>13</sup>C NMR : Look for aromatic protons (δ 6.5–8.0 ppm), isoxazole C-3 amine (δ ~160 ppm), and methylthio (S–CH3) signals (δ ~2.5 ppm for <sup>1</sup>H; δ ~15–20 ppm for <sup>13</sup>C) .
- LC-MS (ESI) : Monitor [M+H]<sup>+</sup> peaks (e.g., m/z 406.3 for analogous structures) and isotopic patterns to confirm molecular weight .
- IR Spectroscopy : Detect N–H stretches (~3300 cm<sup>−1</sup>) and C=N/C–S vibrations (~1600–1200 cm<sup>−1</sup>) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 1–100 µM, referencing protocols for isoxazole derivatives .
- Enzyme inhibition : Test against kinases or viral proteases using fluorometric/colorimetric substrates .
- Data validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the vibrational and electronic properties of this compound?
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G* to calculate vibrational spectra (IR, Raman) and compare with experimental data. B3LYP is superior to LSDA/MP2 for accuracy in predicting absorption bands .
- Circular Dichroism (CD) : Model chiral centers (if present) to predict optical activity .
- Electrostatic potential maps : Identify reactive sites (e.g., methylthio group for electrophilic substitutions) .
Q. How should researchers address contradictions in spectroscopic or biological data across studies?
- NMR discrepancies : Verify solvent effects (e.g., DMSO-d6 vs. CDCl3) and impurity peaks using 2D NMR (HSQC, HMBC) .
- Biological variability : Cross-validate assays with standardized cell lines and protocols. For example, inconsistent IC50 values may arise from differences in cell passage number or serum content .
- Stereochemical considerations : Use X-ray crystallography to resolve ambiguities in regiochemistry .
Q. What strategies can optimize the compound’s bioactivity through structural modifications?
- SAR studies : Modify substituents on the phenyl ring (e.g., replace methylthio with halogens or methoxy) to enhance target binding. For example, 4-nitrophenyl analogs showed improved kinase inhibition .
- Heterocycle replacement : Substitute isoxazole with thiazole or pyrazole cores to assess changes in solubility and potency .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
Q. How can researchers design stability studies for this compound under varying storage conditions?
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 1–4 weeks. Monitor degradation via HPLC .
- pH stability : Test solubility and decomposition in buffers (pH 1–13) to identify labile groups (e.g., amine hydrolysis) .
- Long-term storage : Recommend −20°C in amber vials under argon to prevent oxidation of the methylthio group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
